2-Methyl-3-pyrrolidin-3-yl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound features a unique structure combining a methyl group, a pyrrolidine ring, and an indole moiety, which contributes to its diverse chemical properties and potential biological activities. Indoles are known for their presence in various natural products and pharmaceuticals, making this compound of significant interest in both synthetic and medicinal chemistry.
Source: The compound can be synthesized through various methods, with the Fischer indole synthesis being one of the most common approaches. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole structure, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions.
Classification: 2-Methyl-3-pyrrolidin-3-yl-1H-indole is classified as a heterocyclic organic compound and can be categorized under indoles due to its structural characteristics. Its molecular formula is C13H17N2, and it exhibits properties typical of both indole derivatives and pyrrolidine-containing compounds.
The synthesis of 2-methyl-3-pyrrolidin-3-yl-1H-indole typically involves the following steps:
The industrial production of this compound may require optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity. Techniques like recrystallization or chromatography are often employed for purification.
The molecular structure of 2-methyl-3-pyrrolidin-3-yl-1H-indole can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H17N2 |
Molecular Weight | 217.29 g/mol |
IUPAC Name | 2-methyl-3-pyrrolidin-3-yl-1H-indole |
InChI | InChI=1S/C13H17N2/c1-9(14)10-6-7-15-8-10;1H |
InChI Key | SAOLDNSHXGBZHK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C3CCNC3 |
The structure features a methyl group at position 2 of the indole ring and a pyrrolidine ring at position 3, contributing to its unique chemical properties.
2-Methyl-3-pyrrolidin-3-yl-1H-indole can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-methyl-3-pyrrolidin-3-yl-1H-indole is not fully elucidated but involves interactions with specific molecular targets within biological systems:
Research indicates that similar indole derivatives can exhibit diverse biological effects, including antimicrobial and anti-inflammatory activities.
The physical properties include:
Key chemical properties:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Relevant analyses often include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to characterize its structure and confirm purity.
2-Methyl-3-pyrrolidin-3-yl-1H-indole has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: